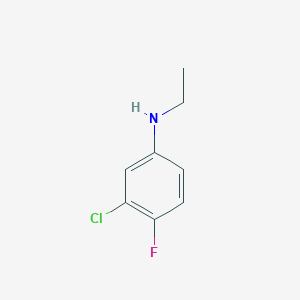

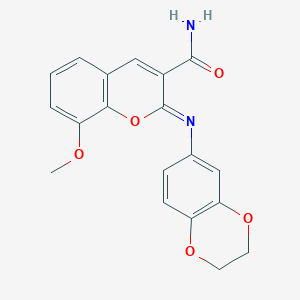

3-氯-N-乙基-4-氟苯胺

描述

The compound "3-chloro-N-ethyl-4-fluoroaniline" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on various compounds that contain chloro, fluoro, and aniline components, which are relevant to the analysis of "3-chloro-N-ethyl-4-fluoroaniline" due to the similar functional groups and potential chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves reactions between different starting materials to introduce chloro, fluoro, and aniline functionalities. For instance, one compound was synthesized by reacting a chloropyrazolyl formic isothiocyanate with 4-fluoroaniline . Another compound was prepared by reacting ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride . These methods suggest that the synthesis of "3-chloro-N-ethyl-4-fluoroaniline" could potentially be achieved through similar reactions involving chloro and fluoro substituents with an appropriate aniline derivative.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are characterized by X-ray diffraction and spectrometric techniques, revealing specific bond angles and distances that define their geometry . For example, the dihedral angles between aromatic rings and the planarity of certain moieties are described, which could be comparable to the expected structure of "3-chloro-N-ethyl-4-fluoroaniline" . The presence of intramolecular hydrogen bonds and the orientation of substituents are also crucial in determining the molecular conformation .

Chemical Reactions Analysis

The papers describe the reactivity of compounds with similar substituents to "3-chloro-N-ethyl-4-fluoroaniline". For instance, the decomposition of 4-fluoroanilines and the identification of their decomposition products provide insights into the stability and reactivity of fluoroaniline derivatives . The thermal instability of some compounds in chloroform suggests that "3-chloro-N-ethyl-4-fluoroaniline" may also exhibit specific reactivity patterns under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include crystallography data, such as lattice constants and space groups, which could be similar to those of "3-chloro-N-ethyl-4-fluoroaniline" due to the presence of related functional groups . Spectrometric data, including IR, UV, and NMR spectra, provide information on the electronic environment of the molecules, which is useful for predicting the properties of "3-chloro-N-ethyl-4-fluoroaniline" . Additionally, the papers mention specific interactions, such as hydrogen bonding, that contribute to the stability of the crystal structures .

科学研究应用

有机合成中的氟化合物

氟化合物在制药和农药合成中至关重要,因为它们具有独特的性质,如增加的稳定性和脂溶性。一种用于制造抗炎材料的关键中间体2-氟-4-溴联苯的实用合成方法展示了氟化中间体在药物合成中的重要性。这种方法解决了传统合成路线所面临的成本和安全挑战,展示了氟化有机化学领域持续创新的重要性 (Qiu et al., 2009)。

生物和医学研究中的荧光

荧光素是一种在光激发下能重新发射光的化合物,在生物和医学成像中被广泛使用。诸如叶绿素荧光成像(CFI)之类的技术利用荧光素的性质来研究植物光合作用和应激反应,展示了荧光基方法在植物科学中的实用性 (Gorbe & Calatayud, 2012)。此外,荧光引导手术(FGS)系统利用荧光素在手术过程中实时检测癌症,突显了荧光在提高手术结果中的关键作用 (DSouza et al., 2016)。

环境和安全考虑

尽管荧光素和氟化合物具有实用性,但必须仔细评估其毒性和环境影响。对广泛使用的荧光素毒性的研究强调了在开发和应用这些化合物用于体内诊断目的时安全性的重要性 (Alford et al., 2009)。

安全和危害

未来方向

作用机制

Target of Action

Aniline compounds are generally used as a precursor to many chemicals in the pharmaceutical and agrochemical industries . The specific targets of “3-chloro-N-ethyl-4-fluoroaniline” would depend on the specific context in which it is used.

Mode of Action

The mode of action would also depend on the specific context. Anilines can undergo various chemical reactions, including nucleophilic substitution .

Biochemical Pathways

Anilines can participate in various biochemical pathways depending on their specific substitutions and the biological system in which they are present. They can undergo metabolism in the body, leading to the formation of various metabolites .

Pharmacokinetics

They can undergo metabolism primarily in the liver and are excreted in the urine .

Result of Action

Anilines can potentially cause various effects depending on their specific substitutions and concentrations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of aniline compounds .

属性

IUPAC Name |

3-chloro-N-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLNQQYCPBGEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-ethyl-4-fluoroaniline | |

CAS RN |

106847-36-3 | |

| Record name | 3-chloro-N-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)